molecular formula C17H23ClN2O B11974487 N'-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide CAS No. 303084-66-4

N'-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide

Katalognummer: B11974487
CAS-Nummer: 303084-66-4
Molekulargewicht: 306.8 g/mol
InChI-Schlüssel: OOLAHBAYRHUKRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide is a chemical compound known for its unique structure and properties It features a tert-butyl group attached to a cyclohexylidene ring, which is further connected to a chlorobenzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with 4-chlorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet the demand for the compound in various applications. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide can be compared with other similar compounds, such as:

    N’-(4-Tert-butylcyclohexylidene)-2-(4-butylphenoxy)acetohydrazide: Similar structure but with different substituents, leading to variations in properties and applications.

    4-Tert-butylcyclohexanone: A precursor in the synthesis of N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide, with distinct chemical properties.

    4-Chlorobenzohydrazide: Another precursor with different reactivity and applications.

Eigenschaften

CAS-Nummer

303084-66-4

Molekularformel

C17H23ClN2O

Molekulargewicht

306.8 g/mol

IUPAC-Name

N-[(4-tert-butylcyclohexylidene)amino]-4-chlorobenzamide

InChI

InChI=1S/C17H23ClN2O/c1-17(2,3)13-6-10-15(11-7-13)19-20-16(21)12-4-8-14(18)9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,20,21)

InChI-Schlüssel

OOLAHBAYRHUKRC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(=NNC(=O)C2=CC=C(C=C2)Cl)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.